molecular formula C13H11FO B13077368 2-Fluoro-1-methoxy-3-phenylbenzene CAS No. 1214323-41-7

2-Fluoro-1-methoxy-3-phenylbenzene

Cat. No.: B13077368
CAS No.: 1214323-41-7
M. Wt: 202.22 g/mol
InChI Key: VARNVZNSCHNTJI-UHFFFAOYSA-N
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Description

2-Fluoro-1-methoxy-3-phenylbenzene is an organic compound with the molecular formula C13H11FO It is a derivative of benzene, where a fluorine atom is attached to the second carbon, a methoxy group to the first carbon, and a phenyl group to the third carbon of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-1-methoxy-3-phenylbenzene can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically occurs under mild conditions and is tolerant of various functional groups.

Another method involves the nucleophilic aromatic substitution (SNAr) reaction, where a fluorine-substituted benzene derivative reacts with a methoxy group under basic conditions . This method is particularly useful for synthesizing fluorine-containing aromatic compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-methoxy-3-phenylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents.

    Nucleophilic Aromatic Substitution: Reagents include strong bases such as sodium hydroxide or potassium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.

Major Products Formed

    EAS: Substituted benzene derivatives with various functional groups.

    SNAr: Substituted benzene derivatives with nucleophiles replacing the fluorine atom.

    Oxidation: Aldehydes, ketones, or carboxylic acids.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

2-Fluoro-1-methoxy-3-phenylbenzene has several applications in scientific research:

Comparison with Similar Compounds

2-Fluoro-1-methoxy-3-phenylbenzene can be compared with other similar compounds such as:

Properties

CAS No.

1214323-41-7

Molecular Formula

C13H11FO

Molecular Weight

202.22 g/mol

IUPAC Name

2-fluoro-1-methoxy-3-phenylbenzene

InChI

InChI=1S/C13H11FO/c1-15-12-9-5-8-11(13(12)14)10-6-3-2-4-7-10/h2-9H,1H3

InChI Key

VARNVZNSCHNTJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC=CC=C2

Origin of Product

United States

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